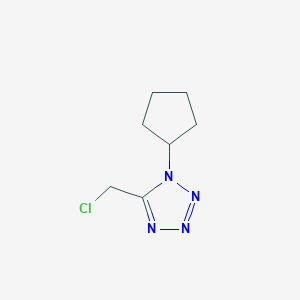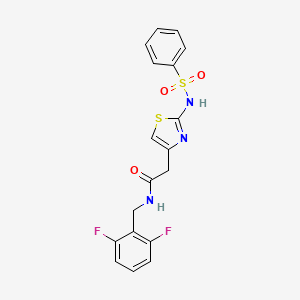
1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound characterized by a cyclopropyl group attached to an ethanol moiety, which is further connected to a piperazine ring substituted with a 2,6-difluorophenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
-
Formation of the Cyclopropyl Ethanol Intermediate:
- Starting with cyclopropyl bromide, it undergoes a nucleophilic substitution reaction with ethanol in the presence of a base such as sodium ethoxide to form cyclopropyl ethanol.
-
Synthesis of the Piperazine Derivative:
- The piperazine ring is functionalized by reacting with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield 4-((2,6-difluorophenyl)sulfonyl)piperazine.
-
Coupling Reaction:
- The final step involves coupling the cyclopropyl ethanol intermediate with the piperazine derivative under conditions that facilitate the formation of the desired product, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as LiAlH₄ (lithium aluminium hydride).
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using a strong base like NaH (sodium hydride) in the presence of a nucleophile.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, or H₂O₂ (hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (sodium borohydride) in anhydrous solvents.
Substitution: NaH or other strong bases in aprotic solvents like DMSO (dimethyl sulfoxide).
Major Products:
Oxidation: Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)acetaldehyde or cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: 1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural features.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring may also interact with various receptors, modulating their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-(4-(phenylsulfonyl)piperazin-1-yl)ethanol: Lacks the fluorine atoms, which may affect its biological activity and chemical reactivity.
1-Cyclopropyl-2-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol: Similar structure but with different fluorine substitution pattern, potentially leading to different pharmacological properties.
1-Cyclopropyl-2-(4-((2,6-dichlorophenyl)sulfonyl)piperazin-1-yl)ethanol: Chlorine atoms instead of fluorine, which can alter its reactivity and interactions with biological targets.
Uniqueness: The presence of the 2,6-difluorophenylsulfonyl group in 1-Cyclopropyl-2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol imparts unique electronic and steric properties, enhancing its potential interactions with molecular targets and possibly leading to improved pharmacological profiles compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-cyclopropyl-2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-12-2-1-3-13(17)15(12)23(21,22)19-8-6-18(7-9-19)10-14(20)11-4-5-11/h1-3,11,14,20H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGASNPUSWMBPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)

![5-[(4-chlorophenyl)methyl]-7-(4-methylbenzenesulfonyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2437602.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)

![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)

